molecular formula C7H11Cl2N3 B2739247 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride CAS No. 2309468-36-6

6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride

Cat. No. B2739247
CAS RN: 2309468-36-6
M. Wt: 208.09
InChI Key: MGOQJZGHHYNUKU-UHFFFAOYSA-N
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Description

“6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of triazolo pyrimidines can be achieved by the reduction of 5,6,7-trisubstituted 2- (arylhydrazinylidene)-5H - [1,3]thiazolo [3,2- a ]- pyrimidin-3 (2H )-ones with NaBH4 in the presence of V2O5 at room temperature . The structure of the resulting compound can be confirmed by single crystal X-ray diffraction data .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, FTIR, Raman, and UV-Vis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can include rearrangements induced by C=N bond reduction . This involves the intramolecular attack of a side-chain nucleophile on the carbon atom of a carbonyl or imino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined, and its molecular weight can be calculated based on its molecular formula .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is involved in reactions with electrophiles, leading to the formation of various derivatives. The study by Jones et al. (1981) discusses the treatment of triazolopyridine with chlorine, bromine, and mercuric acetate to produce dichloromethyl-, dibromomethyl-, and alkoxy(alkoxymercurio)methyl-pyridines with loss of nitrogen. This research provides insights into the mechanism of formation of these compounds (Jones et al., 1981).

Molecular Docking and In Vitro Screening

  • Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from related chemical structures. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies. This research also highlights the compounds' antimicrobial and antioxidant activities, suggesting their potential applications in medical science (Flefel et al., 2018).

Hetaryne Precursors and Drug Leads

  • Mishchuk et al. (2016) prepared six sets of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores, demonstrating their utility as privileged motifs for lead-like compound design. One set of building blocks, specifically the (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, was identified as a scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, indicating novel anti-diabetes drug leads (Mishchuk et al., 2016).

Anticonvulsant Activities

  • Wang et al. (2019) described a series of derivatives containing triazole and other heterocycle substituents, evaluating their anticonvulsant activity through experimental methods. One compound exhibited significant anticonvulsant activity, showing better safety than clinical drugs carbamazepine and ethosuximide. The biological activities were verified by molecular docking studies, suggesting these compounds' effect on the GABA system (Wang et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidines, including “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride”, can be related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

This compound is toxic if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and cancer, and may cause an allergic skin reaction .

Future Directions

The future directions for the study of “6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride” could involve further exploration of its potential as an antimicrobial and antiviral agent . Additionally, the development of new synthesis methods and the investigation of its other potential pharmacological effects could be areas of future research .

properties

IUPAC Name

6-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c8-3-6-1-2-7-10-9-5-11(7)4-6;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOQJZGHHYNUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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